Product packaging for 3-Bromo-2-butanol acetate(Cat. No.:CAS No. 5798-81-2)

3-Bromo-2-butanol acetate

Cat. No.: B12280621
CAS No.: 5798-81-2
M. Wt: 195.05 g/mol
InChI Key: UAENTLSAGQVMDD-UHFFFAOYSA-N
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Description

Significance in Chemical Research

The utility of 3-bromo-2-butanol acetate (B1210297) in the laboratory is multifaceted. It primarily serves as an intermediate in the synthesis of more complex organic molecules. evitachem.com The presence of a bromine atom, a good leaving group, and an ester functionality allows for a range of chemical transformations.

Researchers have utilized 3-bromo-2-butanol acetate and its parent alcohol, 3-bromo-2-butanol, in various synthetic endeavors. For instance, the diastereomeric bromoacetates can be synthesized from dl- and meso-2,3-butanediol. researchgate.net Furthermore, the four stereoisomeric forms of 3-bromo-2-butanols and their corresponding acetates have been prepared through lipase-catalyzed kinetic resolutions. researchgate.net This enzymatic approach, involving either the hydrolysis of the acetates or the esterification of the alcohols, allows for the preparation of these stereoisomers in high enantiomeric excess. researchgate.net

The reactivity of related bromohydrins, which are compounds containing both a bromine and a hydroxyl group, underscores the importance of the structural arrangement found in 3-bromo-2-butanol. The reactivity of these compounds is influenced by the participation of the neighboring halogen atom. researchgate.net

Overview of Structural Isomerism and Stereoisomeric Forms

The molecular formula of this compound, C₆H₁₁BrO₂, allows for several structural isomers. These isomers would differ in the connectivity of the atoms. For example, the bromine atom and the acetate group could be attached to different carbon atoms of the butane (B89635) chain, leading to compounds such as 1-bromo-2-butanol (B1268025) acetate or 4-bromo-2-butanol acetate.

The focus of this article, this compound, possesses two chiral centers at the C2 and C3 positions of the butanol backbone. This gives rise to stereoisomerism, where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. brainly.in

Specifically, for 3-bromo-2-butanol, and by extension its acetate, there are four possible stereoisomers. brainly.inlibretexts.orgstackexchange.com These arise from the different spatial arrangements of the bromine atom and the hydroxyl (or acetate) group around the two chiral carbons. The four stereoisomers can be designated as (2R,3R), (2S,3S), (2R,3S), and (2S,3R). stackexchange.com

The relationship between these stereoisomers is defined as follows:

Enantiomers: The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as they are non-superimposable mirror images of each other. libretexts.org Similarly, the (2R,3S) and (2S,3R) isomers form another pair of enantiomers.

Diastereomers: Any stereoisomer that is not an enantiomer of another is its diastereomer. libretexts.org For example, the (2R,3R) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers. libretexts.orgstackexchange.com

The preparation of these distinct stereoisomers is a significant aspect of research in this area, often employing stereoselective synthetic methods. researchgate.netacs.org

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
CAS Number 5798-81-2
Synonyms 3-bromobutan-2-yl acetate

(Data sourced from PubChem CID 285107) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2 B12280621 3-Bromo-2-butanol acetate CAS No. 5798-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5798-81-2

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

3-bromobutan-2-yl acetate

InChI

InChI=1S/C6H11BrO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3

InChI Key

UAENTLSAGQVMDD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Br)OC(=O)C

Origin of Product

United States

Stereochemical Aspects of 3 Bromo 2 Butanol Acetate

Elucidation of Chiral Centers and Configuration

The molecular structure of 3-bromo-2-butanol acetate (B1210297) contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the second (C2) and third (C3) positions of the butanol backbone. The C2 atom is attached to a hydrogen atom, a methyl group, a bromine atom, and the acetate-bearing carbon group. The C3 atom is bonded to a hydrogen atom, a methyl group, a hydroxyl group (which is esterified to an acetate group), and the bromo-substituted carbon group.

Diastereomeric and Enantiomeric Forms

The four stereoisomers of 3-bromo-2-butanol acetate exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The enantiomeric pairs for this compound are:

(2R,3R)-3-bromo-2-butanol acetate and (2S,3S)-3-bromo-2-butanol acetate

(2R,3S)-3-bromo-2-butanol acetate and (2S,3R)-3-bromo-2-butanol acetate stackexchange.com

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org In the case of this compound, any stereoisomer is a diastereomer of the stereoisomers that are not its enantiomer. For instance, (2R,3R)-3-bromo-2-butanol acetate is a diastereomer of both (2R,3S)-3-bromo-2-butanol acetate and (2S,3R)-3-bromo-2-butanol acetate. libretexts.org

These different stereoisomeric forms can be prepared through various synthetic routes, including lipase-catalyzed kinetic resolutions of the racemic parent alcohols. researchgate.netresearchgate.net The diastereomeric bromoacetates can be synthesized from the corresponding dl- and meso-2,3-butanediols. researchgate.net

Table 1: Stereoisomeric Relationships of this compound

Stereoisomer Enantiomeric Pair Diastereomeric Relationship with (2R,3R)
(2R,3R) (2S,3S) -
(2S,3S) (2R,3R) Diastereomer
(2R,3S) (2S,3R) Diastereomer
(2S,3R) (2R,3S) Diastereomer

Absence of Meso Forms for 3-Bromo-2-butanol and its Implications for Acetate Derivatives

A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry. For a molecule to be meso, it must have at least two chiral centers and a plane of symmetry that divides the molecule into two halves that are mirror images of each other.

In the case of 3-bromo-2-butanol, a meso form does not exist. quora.comquora.com This is because the two chiral centers, C2 and C3, are not identically substituted. The C2 atom is bonded to H, CH₃, OH, and a CH(Br)CH₃ group, while the C3 atom is bonded to H, CH₃, Br, and a CH(OH)CH₃ group. The presence of a hydroxyl group on one chiral center and a bromine atom on the other means that the molecule lacks an internal plane of symmetry, regardless of the spatial arrangement of the substituents. quora.com Therefore, no meso isomer is possible for 3-bromo-2-butanol. quora.comquora.com

Since this compound is derived from 3-bromo-2-butanol through the esterification of the hydroxyl group, the fundamental asymmetry of the parent alcohol is maintained. The acetate group at C2 further ensures that the substituents on the two chiral centers are different. Consequently, this compound also lacks an internal plane of symmetry and does not have a meso form. This results in all four possible stereoisomers being chiral and optically active.

Stereochemical Nomenclature and Representation (e.g., (2S,3R)-3-Bromo-2-butanol Acetate)

The precise three-dimensional structure of each stereoisomer of this compound is designated using the Cahn-Ingold-Prelog (CIP) nomenclature system. This system assigns a priority to the four groups attached to each chiral center based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the arrangement of the remaining three groups in descending order of priority is clockwise, the configuration is assigned as 'R'. If the arrangement is counterclockwise, it is assigned as 'S'.

For example, the designation (2S,3R)-3-Bromo-2-butanol acetate specifies the absolute configuration at both chiral centers. biosynth.comscbt.comnih.gov The '2S' indicates that the chiral center at the second carbon has an 'S' configuration, and the '3R' indicates that the chiral center at the third carbon has an 'R' configuration. This precise nomenclature is crucial for distinguishing between the different stereoisomers, as they can exhibit different physical properties and chemical reactivity.

The stereoisomers can also be represented using Fischer projections, which are two-dimensional representations of three-dimensional molecules. In a Fischer projection, horizontal lines represent bonds coming out of the page, and vertical lines represent bonds going into the page.

Synthetic Methodologies for 3 Bromo 2 Butanol Acetate and Its Stereoisomers

Strategies for Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry at the two chiral centers within the 3-bromo-2-butanol acetate (B1210297) molecule. A key strategy involves the use of stereochemically defined precursors, such as the diastereomers of 2,3-butanediol.

Preparation from 2,3-Butanediol Diastereomers (dl- and meso-2,3-butanediols)

The diastereomeric forms of 3-bromo-2-butanol acetate can be synthesized from the corresponding diastereomers of 2,3-butanediol, namely the dl-racemic mixture and the meso-compound. researchgate.net This approach leverages the inherent stereochemistry of the starting material to direct the formation of the desired diastereomeric product. The transformation typically involves the conversion of one of the hydroxyl groups into a good leaving group, followed by nucleophilic substitution with a bromide ion. This process often proceeds with inversion of configuration at the reaction center, allowing for the predictable formation of either the syn- or anti-diastereomer of 3-bromo-2-butanol, which can then be acetylated to yield the final product.

The stereochemical outcome of the reaction is highly dependent on the stereochemistry of the starting diol. For instance, the reaction of (2R, 3S)-3-bromo-2-butanol, a meso compound, with hydrobromic acid proceeds through an achiral bromonium ion intermediate, ultimately leading to the formation of meso-2,3-dibromobutane. vaia.com This highlights the critical role of the substrate's stereochemistry in determining the product's configuration.

Role of Substrate Stereochemistry in Product Formation

The stereochemistry of the substrate is a fundamental factor that governs the stereochemical outcome of the synthesis of this compound. vaia.com When starting from a chiral, non-racemic precursor, the stereochemical integrity of the non-reacting stereocenter is typically maintained, while the stereochemistry of the reacting center can be controlled through the choice of reaction mechanism (e.g., SN1 or SN2).

In reactions involving neighboring group participation, the stereochemistry of the starting material dictates the conformation required for the reaction to proceed. For example, in E2 elimination reactions of 3-bromo-2-butanol, an anti-periplanar arrangement of the proton and the leaving group is necessary, directly influencing the stereochemistry of the resulting alkene. vaia.com Similarly, in substitution reactions, the initial stereochemistry of the substrate will determine which diastereomeric product is preferentially formed. The reaction of optically active erythro- and threo-3-bromo-2-butanols with hydrobromic acid demonstrates this principle, where the stereochemistry of the starting material influences the stereochemistry of the resulting di-bromo product. researchgate.net

Enantioselective Synthesis and Kinetic Resolution Approaches

Accessing enantiomerically pure forms of this compound often relies on enzymatic methods, particularly lipase-catalyzed kinetic resolutions. These biocatalytic approaches offer high enantioselectivity under mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution of Racemic 3-Bromo-2-butanols and their Acetates

Lipase-catalyzed kinetic resolution is a widely employed strategy for separating the enantiomers of racemic 3-bromo-2-butanols and their corresponding acetates. researchgate.net This method takes advantage of the differential reaction rates of the two enantiomers with a lipase (B570770) enzyme. The process can be conducted through either the hydrolysis of racemic this compound or the esterification of racemic 3-bromo-2-butanol. researchgate.netresearchgate.net In a typical resolution, one enantiomer is preferentially acylated or hydrolyzed by the lipase, leaving the unreacted enantiomer in high enantiomeric excess. researchgate.net This technique has been successfully used to prepare all four stereoisomers of 3-bromo-2-butanol and their acetates. researchgate.netresearchgate.net

Application of Specific Lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase)

The choice of lipase is crucial for achieving high enantioselectivity in the kinetic resolution of 3-bromo-2-butanols and their acetates. Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are two of the most effective and commonly used biocatalysts for this purpose. diva-portal.orgnih.gov

CALB has demonstrated high enantioselectivity in the kinetic resolution of various secondary alcohols, including halogenated ones. diva-portal.org It is known for its stability in organic solvents, making it suitable for transesterification reactions. unipd.it Studies have shown that CALB can effectively resolve racemic 3-bromo-2-butanols, providing access to enantiomerically enriched alcohols and their acetates. researchgate.net The enantioselectivity of CALB is influenced by both steric and non-steric interactions within its active site. diva-portal.org

Pseudomonas cepacia lipase has also been successfully employed in the kinetic resolution of primary and secondary alcohols. rsc.orgresearchgate.net PCL has shown high enantiomeric ratios in the resolution of various chiral alcohols, making it a valuable tool for preparing enantiomerically pure compounds. nih.gov For instance, lipases from Pseudomonas cepacia have been used to achieve high enantiomeric excess in the kinetic resolution of aryltrimethylsilyl chiral alcohols. nih.gov

Optimization of Enantiomeric Excess and Yields in this compound Preparation

Optimizing the enantiomeric excess (ee) and yield is a critical aspect of preparing enantiopure this compound. Several factors can be adjusted to enhance the outcome of lipase-catalyzed kinetic resolutions. These include the choice of acyl donor, solvent, temperature, and reaction time. researchgate.net

On a preparative scale, the four stereoisomers of 3-bromo-2-butanol, either as the free alcohols or their acetates, have been obtained with over 95% enantiomeric excess and in yields of 35–40% based on the initial racemic mixture. researchgate.netresearchgate.net The optimization process often involves screening different lipases and reaction conditions to find the ideal combination for a specific substrate. For example, in the resolution of certain alcohols, hydrolysis of the acetate has been found to give better results in terms of enantioselectivity compared to esterification or alcoholysis. researchgate.net The concentration of the substrate and the water activity in the reaction medium can also significantly impact the enantiomeric ratio and reaction rate. researchgate.net

ParameterCondition/ValueOutcomeReference
Starting Material dl- and meso-2,3-butanediolsSynthesis of diastereomeric bromoacetates researchgate.net
Reaction Lipase-catalyzed kinetic resolutionPreparation of all four stereoisomers of 3-bromo-2-butanol and their acetates researchgate.netresearchgate.net
Enantiomeric Excess >95% eeAchieved for all four stereoisomers researchgate.netresearchgate.net
Yield 35–40%Based on the starting racemates on a preparative scale researchgate.netresearchgate.net
Enzyme Candida antarctica lipase B (CALB)High enantioselectivity in resolution of halohydrins diva-portal.org
Enzyme Pseudomonas cepacia lipase (PCL)High enantiomeric ratios in kinetic resolutions nih.gov

Chemoenzymatic Synthesis Strategies for Stereoisomers

Chemoenzymatic methods provide a powerful approach for the preparation of the four stereoisomers of 3-bromo-2-butanol and their corresponding acetates. These strategies leverage the high selectivity of enzymes, particularly lipases, for kinetic resolutions.

Lipase-catalyzed kinetic resolution is a prominent technique used in this context. This can be performed either through the hydrolysis of the racemic acetates of (±)-syn- and (±)-anti-3-bromo-2-butanols or via the esterification of the corresponding racemic alcohols. researchgate.net The diastereomeric bromoacetates, which serve as starting materials, are synthesized from dl- and meso-2,3-butanediols. researchgate.net Through these lipase-catalyzed resolutions, it is possible to obtain all four stereoisomers, either as the free alcohols or their acetates, with high enantiomeric excess (ee) of over 95% and in yields of 35–40% based on the initial racemic mixtures. researchgate.netresearchgate.net

The choice of enzyme and reaction conditions is critical for the success of these resolutions. For instance, lipases have been successfully applied for the resolution of 3-bromo-2-butanols. researchgate.net Similarly, chemoenzymatic acetylation and deacetylation using Pseudomonas fluorescens lipase have been effective in resolving related halohydrins. researchgate.net

Conventional Chemical Synthesis Routes

Traditional chemical synthesis offers direct pathways to this compound, primarily through esterification reactions.

The direct esterification of 3-bromo-2-butanol is a fundamental method for producing this compound. This reaction typically involves reacting the alcohol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst.

Achieving regioselectivity and stereoselectivity in the formation of this compound is a key challenge in its chemical synthesis. The stereochemical outcome of these reactions is highly dependent on the starting material and the reaction mechanism.

For example, the reaction of optically active erythro- and threo-3-bromo-2-butanols with hydrobromic acid can lead to the formation of different stereoisomers of 2,3-dibromobutane (B42614). researchgate.netyoutube.com Specifically, the treatment of threo-3-bromo-2-butanol with HBr results in racemic 2,3-dibromobutane, while the erythro isomer yields meso-2,3-dibromobutane. chegg.com This is often explained by the formation of a bromonium ion intermediate. vaia.com The stereochemistry of such reactions is influenced by neighboring group participation, which involves two consecutive SN2 steps, ultimately leading to retention of configuration. scribd.com

The conversion of optically active 3-bromo-2-butanol into 2,3-dibromobutane highlights the intricate stereochemical pathways involved. youtube.com The reaction of (2R, 3S)-3-bromo-2-butanol with HBr produces meso-2,3-dibromobutane, whereas its reaction with a strong base like sodium ethoxide leads to an E2 elimination, forming trans-2-butene. vaia.com These examples underscore the importance of reagent choice in directing the reaction towards either substitution or elimination, thereby affecting the final product's stereochemistry.

Emerging Synthetic Methodologies with Potential Relevance

Newer synthetic techniques, including enzymatic approaches for analogous systems and continuous flow technology, show promise for the synthesis of this compound and other haloesters.

Enzymatic halogenation presents a green and highly selective alternative to traditional chemical methods. Flavin-dependent halogenases (FDHs) are capable of site-selective bromination of various aromatic and aliphatic substrates. researchgate.net These enzymes can also catalyze enantioselective bromolactonization and iodoetherification. researchgate.net While direct enzymatic bromination of 2-butanol (B46777) to form 3-bromo-2-butanol is not yet established, the existing capabilities of these enzymes in analogous systems suggest potential for future development. researchgate.net

Haloperoxidases, another class of halogenating enzymes, can oxidize bromide ions to facilitate electrophilic bromination. acs.orgnih.gov Heme-dependent haloperoxidases can catalyze bromination if they can catalyze chlorination, and their reactivity is often governed by redox potentials. acs.org Non-heme iron and O2-dependent halogenases also catalyze bromination, although often less efficiently than chlorination. acs.org The development of these enzymatic systems could lead to novel and more sustainable routes for the synthesis of brominated compounds.

Continuous flow chemistry is an emerging technology that offers significant advantages for organic synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. researchgate.netflinders.edu.auresearchgate.net These systems have been successfully applied to a variety of organic reactions, including the synthesis of α-functionalized esters via lithium enolate intermediates. researchgate.net

The precise control over reaction parameters such as temperature and residence time in continuous flow reactors can lead to higher conversions and selectivities. researchgate.net While the direct synthesis of this compound in a continuous flow system has not been specifically reported, the technology has been used for the synthesis of other haloesters. thieme-connect.de The application of multi-step continuous-flow systems could streamline the synthesis of complex molecules like this compound by integrating multiple reaction and purification steps. flinders.edu.auresearchgate.net This approach holds the potential to make the synthesis of such compounds more efficient, safer, and scalable. researchgate.net

Chemical Reactivity and Mechanistic Studies of 3 Bromo 2 Butanol Acetate

Elimination Reactions

Formation of Alkene Products

Elimination reactions of 3-bromo-2-butanol acetate (B1210297), specifically dehydrohalogenation, provide a route to various alkene products. The specific alkene formed is highly dependent on the reaction conditions, particularly the strength and steric nature of the base employed, which determines the operative elimination mechanism (E1 or E2).

Under strongly basic conditions, using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), the reaction typically proceeds through an E2 (bimolecular elimination) mechanism. vaia.com This mechanism is a single, concerted step where a proton is abstracted by the base simultaneously with the departure of the bromide leaving group. vaia.com The stereochemistry of the starting material is crucial in an E2 reaction, as it requires a specific anti-periplanar geometry between the proton being removed and the leaving group. For example, the reaction of (2R, 3S)-3-bromo-2-butanol with sodium ethoxide yields trans-2-butene as the major product due to this stereochemical requirement. vaia.com

In contrast, under conditions that favor the formation of a carbocation, such as in solvolysis without a strong base, an E1 (unimolecular elimination) mechanism may compete with substitution. In the E1 pathway, the leaving group departs first to form a carbocation intermediate. pearson.com A base (which can be a weak solvent molecule) then removes a proton from an adjacent carbon to form the double bond. Since this pathway involves a carbocation, the regioselectivity is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. It is also possible for rearrangements to occur from the initial carbocation, leading to a mixture of alkene isomers. pearson.com

Table 1: Conditions and Products in Elimination Reactions

Mechanism Reagents & Conditions Stereochemical Requirement Major Alkene Product(s)
E2 Strong, non-hindered base (e.g., NaOEt in EtOH) Anti-periplanar geometry Stereospecific (e.g., trans-2-butene from threo isomer) vaia.com

| E1 | Weak base, protic solvent (e.g., solvolysis) | None (via carbocation) | Mixture of alkenes, favors most stable (Zaitsev's rule) |

Hydrolysis Reactions

Hydrolysis of 3-bromo-2-butanol acetate involves the breaking of the ester linkage to yield 3-bromo-2-butanol and acetic acid or its conjugate base. This transformation can be achieved under various conditions, which in turn influence the reaction pathway and potential side reactions.

The cleavage of the acetate group is a fundamental reaction of this compound. This can be accomplished through several methods:

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. This is a reversible process where the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Using a strong base like sodium hydroxide (B78521) results in an irreversible cleavage of the ester. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of an alcohol and a carboxylate salt.

Enzymatic Hydrolysis: Lipases are enzymes capable of catalyzing the hydrolysis of esters. This method is notable for its high selectivity, often allowing for the kinetic resolution of racemic mixtures. researchgate.net For example, lipase-catalyzed hydrolysis can be used to selectively hydrolyze one enantiomer of this compound, leaving the other enantiomer unreacted, thereby separating them. researchgate.netresearchgate.net

The specific conditions of hydrolysis can significantly alter the outcome of the reaction. While the primary goal may be the cleavage of the acetate, other pathways like elimination or substitution can occur concurrently, especially under harsh conditions.

For instance, using a strong base like sodium hydroxide not only catalyzes hydrolysis but can also promote E2 elimination to form alkenes, as discussed previously. The choice of solvent, temperature, and pH are all critical factors. In enzymatic resolutions, factors such as the choice of lipase (B570770) and the solvent system are crucial for achieving high enantioselectivity. researchgate.net Under acidic solvolysis conditions, hydrolysis may compete with nucleophilic substitution at the carbon bearing the bromine, potentially involving carbocation intermediates and rearrangement pathways. scribd.com

Rearrangement Reactions in this compound Derived Systems

Systems derived from this compound, particularly when a carbocation is formed at the carbon bearing the hydroxyl/acetate group or the bromine, are prone to rearrangement. These rearrangements are driven by the formation of a more stable intermediate.

Carbocation rearrangements are common in reactions proceeding through an SN1 or E1 mechanism. libretexts.org If a reaction condition (e.g., treatment with a Lewis acid or solvolysis in a polar protic solvent) leads to the formation of a carbocation, the ion can rearrange to a more stable form if possible. msu.eduuomustansiriyah.edu.iq This typically occurs via a 1,2-shift, where a group (a hydrogen atom or an alkyl group) on an adjacent carbon migrates with its pair of electrons to the positively charged carbon. uomustansiriyah.edu.iq This process, known as a Wagner-Meerwein rearrangement, results in a new, more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one), which then reacts further to yield the final product. msu.edu

The stereochemistry of products formed from reactions of 3-bromo-2-butanol and its derivatives is often explained by the concept of neighboring group participation (NGP), also known as anchimeric assistance. scribd.commugberiagangadharmahavidyalaya.ac.in In this mechanism, the bromine atom, with its lone pairs of electrons, can act as an internal nucleophile. spcmc.ac.in

A classic illustration is the reaction of the stereoisomers of 3-bromo-2-butanol with HBr. mugberiagangadharmahavidyalaya.ac.inspcmc.ac.in The hydroxyl group is first protonated and leaves as water. The neighboring bromine atom then attacks the adjacent carbon from the backside, forming a cyclic bromonium ion intermediate. spcmc.ac.in This intermediate shields one face of the molecule, forcing the external nucleophile (Br⁻) to attack from the opposite face.

The stereochemical outcome depends on the structure of this bromonium ion intermediate:

From the erythro isomer: The resulting bromonium ion is achiral (it has a plane of symmetry). Subsequent attack by a bromide ion can occur at either of the two carbons with equal probability, leading to the formation of the single achiral meso-2,3-dibromobutane. spcmc.ac.inyoutube.com

From the threo isomer: The bromonium ion formed is chiral but symmetrical. Attack by a bromide ion at either carbon atom occurs at an equal rate, producing a 50:50 mixture of the two enantiomers, resulting in a racemic dl-pair of 2,3-dibromobutane (B42614). spcmc.ac.in

Table 2: Stereochemical Outcome of Reaction with HBr via Bromonium Ion Intermediate

Starting Isomer Intermediate Bromonium Ion Product(s) Stereochemical Result
erythro-3-Bromo-2-butanol Achiral (meso) meso-2,3-Dibromobutane spcmc.ac.in Diastereospecific

| threo-3-Bromo-2-butanol | Chiral (symmetrical) | dl-2,3-Dibromobutane (racemic mixture) spcmc.ac.in | Diastereospecific |

Applications of 3 Bromo 2 Butanol Acetate in Advanced Organic Synthesis

As Chiral Building Blocks in Asymmetric Synthesis

The chirality of 3-bromo-2-butanol acetate (B1210297) makes it a valuable starting material for the synthesis of other chiral molecules, a process known as asymmetric synthesis. evitachem.comresearchgate.net

Enantiomerically pure secondary alcohols with adjacent stereocenters are crucial intermediates in the synthesis of various fine chemicals and pharmaceuticals. rss.jo The stereoisomers of 3-bromo-2-butanol and its acetate can be used as building blocks for creating chiral compounds that possess two adjacent stereogenic centers. researchgate.net Lipase-catalyzed resolutions have been effectively employed to separate the racemic mixtures of the syn and anti diastereomers of 3-bromo-2-butanol acetate, yielding the individual stereoisomers in high enantiomeric excess (>95% ee). researchgate.net This enzymatic approach provides access to all four stereoisomers, which can then be used to synthesize a range of enantiopure secondary alcohols. researchgate.net

For instance, the kinetic resolution of racemic secondary alcohols, a process efficiently catalyzed by lipases like Candida antarctica lipase (B570770) B, yields enantiopure alcohols and acetates with excellent enantioselectivities (>99% ee). nih.gov This method is applicable to a variety of aliphatic secondary alcohols. nih.gov

The stereoisomers of this compound serve as precursors for a variety of optically active compounds. google.com The bromine and acetate functionalities can be chemically manipulated to introduce new functional groups while retaining the stereochemical integrity of the molecule. This makes them valuable starting points for the synthesis of complex chiral molecules. evitachem.com

The preparation of the four stereoisomers of 3-bromo-2-butanol and their acetates has been achieved through lipase-catalyzed kinetic resolution, either by hydrolysis of the racemic acetates or by esterification of the racemic alcohols. researchgate.netresearchgate.net These resolved isomers are valuable synthons for further synthetic transformations. researchgate.net

Role in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a useful intermediate in the total synthesis of complex natural products and other organic molecules.

While specific examples of the direct use of this compound in the total synthesis of pheromones or pharmaceuticals are not extensively detailed in the provided search results, its role as a chiral building block is well-established. researchgate.net Enantiomerically pure alcohols and esters are key intermediates for the asymmetric synthesis of pharmaceutical and agrochemical compounds. nih.gov The ability to obtain all four stereoisomers of 3-bromo-2-butanol and its acetate in high enantiomeric purity makes them valuable precursors for such syntheses. researchgate.net

The general importance of chiral secondary alcohols as intermediates is highlighted by their use in the synthesis of various pharmaceutical products. rss.jo Given that this compound provides a route to enantiopure secondary alcohols, it can be inferred that it is a relevant intermediate in these synthetic pathways. rss.jonih.gov

The defined stereochemistry of the isomers of this compound allows for the construction of carbon skeletons with specific, predictable three-dimensional arrangements. The vicinal (adjacent) bromo and acetoxy groups provide handles for a variety of carbon-carbon bond-forming reactions, enabling the elaboration of the carbon framework while controlling the stereochemistry at two contiguous centers.

The ability to produce optically pure 2,3-butanediol, a related compound, is noted for its application as a building block in the asymmetric synthesis of chiral compounds with two vicinal stereogenic centers. researchgate.net This underscores the utility of such C4 backbones in constructing stereodefined molecular architectures.

Synthetic Utility in Functional Group Interconversions and Derivatization

The bromine atom and the acetate group in this compound are both reactive functional groups, allowing for a wide range of chemical transformations. The bromine can be displaced by various nucleophiles, and the acetate group can be hydrolyzed to the corresponding alcohol. This versatility makes the compound a useful substrate for functional group interconversions and for the synthesis of a variety of derivatives.

The conversion of vicinal diols into epoxides via halohydrin ester intermediates is a known synthetic method. researchgate.net This suggests that this compound could be a precursor to the corresponding epoxide, a highly useful and reactive functional group in organic synthesis.

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is essential for separating 3-Bromo-2-butanol acetate (B1210297) from reaction mixtures and for analyzing the distribution of its stereoisomers. Given that the compound has two chiral centers, it can exist as four distinct stereoisomers (two enantiomeric pairs of diastereomers).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds. In the analysis of 3-Bromo-2-butanol acetate, its application is particularly crucial for assessing purity and resolving its stereoisomers, a process often referred to as chiral analysis. Research on the enzymatic resolution of related chiral acetates demonstrates the utility of GC for monitoring stereochemical outcomes. nih.gov

For isomeric analysis, a chiral stationary phase is required. A common choice for separating chiral acetates is a modified β-cyclodextrin column, such as CP Chirasil-DEX CB. nih.gov The different interactions between the stereoisomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

The mass spectrometer detector provides confirmation of the compound's identity by furnishing its mass spectrum, which offers information about its molecular weight and fragmentation pattern.

Table 1: Representative GC-MS Parameters for Chiral Analysis

Parameter Value
Column CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film) nih.gov
Carrier Gas Hydrogen or Helium
Injector Temp. 230-250 °C
Detector Temp. 250-280 °C
Oven Program Isothermal or temperature gradient (e.g., 80°C to 150°C)

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, especially for less volatile compounds or when non-destructive analysis is preferred. For this compound, reverse-phase HPLC is a common method for purity assessment.

A typical setup would involve a C18 stationary phase column with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Detection is commonly achieved using a UV detector, as the ester functional group has some UV absorbance, or a refractive index detector. For separating the stereoisomers, a chiral stationary phase (CSP) column would be necessary, similar to chiral GC.

Table 2: General HPLC Conditions for Purity Analysis

Parameter Value
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detector UV (at ~210 nm) or Refractive Index (RI)

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of this compound. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is influenced by neighboring atoms, particularly the electronegative bromine and oxygen atoms, which cause a downfield shift. Spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting, providing information on the connectivity of the carbon skeleton.

¹³C NMR: The carbon NMR spectrum shows a signal for each chemically non-equivalent carbon atom. The positions of the signals are indicative of the carbon's functionalization. The carbons bonded to the bromine and oxygen atoms (C2 and C3) would be significantly shifted downfield compared to the methyl carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
CH₃-C(O) ~2.1 ~21
CH₃-C(H)O ~1.3 (doublet) ~18
CH₃-C(H)Br ~1.7 (doublet) ~25
C(H)Br ~4.1-4.3 (multiplet) ~50-55
C(H)O ~4.9-5.1 (multiplet) ~70-75

| C=O | - | ~170 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its bonds.

The most prominent peaks would be:

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: A strong band in the region of 1240-1170 cm⁻¹ for the ester C-O bond.

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl groups.

C-Br Stretch: An absorption in the fingerprint region, typically between 650-550 cm⁻¹, indicating the presence of a bromoalkane.

Table 4: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester (C=O) Stretch ~1740 Strong
Ester (C-O) Stretch ~1240 Strong
Alkyl (C-H) Stretch 2990-2850 Medium-Strong

| Bromoalkane (C-Br) | Stretch | 650-550 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound, with a molecular formula of C₆H₁₁BrO₂, the molecular weight is 195.05 g/mol . nih.gov

A key feature in the mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 194 and 196. This isotopic pattern is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). youtube.com

Common fragmentation pathways for esters and alkyl halides would be expected: libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen or bromine atom.

Loss of the Acetoxy Group: Fragmentation leading to the loss of CH₃COO• (59 Da), resulting in a fragment ion [C₄H₈Br]⁺.

Loss of a Bromine Radical: Cleavage of the C-Br bond to lose Br• (79/81 Da).

Table 5: Expected Key Fragments in Mass Spectrum

m/z Value Possible Fragment Ion Notes
194/196 [C₆H₁₁BrO₂]⁺ Molecular ion peak (M⁺, M+2⁺), characteristic bromine isotope pattern
151/153 [M - C₂H₃O]⁺ Loss of acetyl group
135/137 [C₄H₈Br]⁺ Loss of acetoxy group
115 [M - Br]⁺ Loss of bromine radical

| 43 | [C₂H₃O]⁺ | Acetyl cation, often a prominent peak for acetates |

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

In research settings, the stereoisomeric composition of this compound is primarily determined using chromatographic and spectroscopic techniques. Lipase-catalyzed kinetic resolutions have successfully produced the four stereoisomers of 3-bromo-2-butanol and their corresponding acetates in high enantiomeric purity, achieving an enantiomeric excess greater than 95%. researchgate.netresearchgate.net The analytical methods underlying such determinations are crucial for verifying these outcomes.

Gas Chromatography (GC)

Chiral gas chromatography is a principal method for determining the enantiomeric excess of this compound. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus separation. Cyclodextrin-based columns are particularly effective for this purpose.

For analysis, the enantiomers of 3-bromo-2-butanol are often converted to their acetate derivatives, as acetylation can enhance the separation factor (α), which is a measure of the column's ability to separate two compounds. Research on the closely related compound, 2-butanol (B46777) acetate, has demonstrated excellent separation on a CP Chirasil-DEX CB column, which is a modified β-cyclodextrin column. nih.gov This established method for a similar substrate indicates its high applicability for resolving the enantiomers of this compound. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Representative Chiral GC Method for Acetylated Secondary Alcohols
ParameterCondition
Analytical MethodChiral Gas Chromatography (GC)
ColumnCP Chirasil-DEX CB (modified β-cyclodextrin)
Carrier GasHydrogen
Injector Temperature230°C
Detector Temperature250°C
Separation Factor (α) for 2-butanol acetate1.44

This table represents a typical method for analogous compounds, providing a strong basis for the analysis of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool used in the stereochemical analysis of this compound.

Diastereomeric Ratio (dr): The diastereomeric ratio can often be determined directly from a standard proton (¹H) or carbon-¹³ (¹³C) NMR spectrum of a mixture of diastereomers. Since diastereomers are chemically distinct, they have different NMR spectra. Protons or carbons in the different diastereomeric environments will exhibit distinct chemical shifts. The ratio of the integrals of corresponding, well-resolved peaks for each diastereomer provides a direct measurement of the dr.

Enantiomeric Excess (ee): Enantiomers have identical NMR spectra under achiral conditions. Therefore, to determine ee using NMR, a chiral auxiliary is required. This is typically achieved by reacting the alcohol precursor (3-bromo-2-butanol) with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or 2-phenylbutyric acid, to form diastereomeric esters. thieme-connect.de These newly formed diastereomers will have distinct and separable signals in the NMR spectrum, allowing for the quantification of their ratio, which directly corresponds to the enantiomeric ratio of the original alcohol.

Table 2: Research Findings on Stereochemical Purity
CompoundStereochemical PurityMethodology ContextReference
This compound (four stereoisomers)>95% eePrepared via lipase-catalyzed kinetic resolution. Analytical method not specified but likely chiral GC or HPLC. researchgate.netresearchgate.net

Computational Chemistry Studies on 3 Bromo 2 Butanol Acetate

Conformational Analysis and Energy Landscapes

Conformational analysis of 3-bromo-2-butanol acetate (B1210297) is crucial for understanding its physical and chemical properties, as the spatial arrangement of its atoms dictates its reactivity and interactions. The molecule has a flexible backbone with several rotatable single bonds, primarily the C2-C3 bond, which connects the two chiral centers. Rotation around this bond gives rise to various staggered and eclipsed conformations.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angle between the bromine atom and the acetate group around the C2-C3 bond, an energy landscape can be generated. Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. libretexts.org For 3-bromo-2-butanol acetate, the three staggered conformations are of primary interest: two gauche and one anti conformation.

Anti-conformation: The bromine atom and the acetate group are positioned at a 180° dihedral angle. This arrangement typically minimizes steric hindrance between the largest substituents, often resulting in the lowest energy conformer. libretexts.org

Gauche conformations: The bromine atom and the acetate group are at a 60° or -60° dihedral angle. These conformers may be higher in energy due to steric repulsion between the bulky bromine and acetate groups. libretexts.org

The relative energies of these conformers determine their population at a given temperature, which can be predicted using the Boltzmann distribution. A hypothetical energy profile would show the energy changes during rotation, with energy minima corresponding to the staggered conformers and energy maxima to the eclipsed conformers.

Table 1: Hypothetical Relative Energies of Staggered Conformers of this compound
ConformerDihedral Angle (Br-C3-C2-O)Calculated Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti~180°0.00~70%
Gauche 1~60°1.10~15%
Gauche 2~-60°1.10~15%

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. nih.gov These calculations can reveal how electrons are distributed within the molecule, which is fundamental to understanding its reactivity.

Key electronic properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO represents the region where an electron is most likely to be accepted, indicating sites for nucleophilic attack. For this compound, the HOMO is likely to have significant contributions from the lone pairs of the oxygen and bromine atoms, while the LUMO is expected to be localized around the antibonding σ* orbital of the C-Br bond.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), such as around the carbonyl oxygen of the acetate group, which are prone to electrophilic attack. Blue regions signify electron-deficient areas (positive potential), like the carbon atom bonded to bromine, which are susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations
PropertyPredicted Value/Description
HOMO Energy~ -10.5 eV
LUMO Energy~ 1.5 eV
HOMO-LUMO Gap~ 12.0 eV
Dipole Moment~ 2.5 D

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction involving this compound, from reactants to products, including the high-energy transition state. This is particularly useful for understanding reaction mechanisms and predicting reaction rates. For example, a common reaction for this molecule would be a nucleophilic substitution (SN2) at the carbon bearing the bromine atom.

By modeling the approach of a nucleophile (e.g., hydroxide (B78521), OH⁻) to the C-Br bond, a reaction coordinate can be mapped. This involves calculating the energy of the system at various points along the reaction path. The highest point on this path corresponds to the transition state, an unstable, short-lived species where the old C-Br bond is partially broken and the new C-Nu bond is partially formed.

Key parameters obtained from this analysis include:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate, as predicted by transition state theory.

DFT calculations can accurately locate the geometry of the transition state and calculate its vibrational frequencies to confirm it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. mdpi.comacs.org

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. mdpi.com This involves computing the second derivatives of the energy with respect to atomic displacements. The predicted spectrum will show characteristic peaks for the C=O stretch of the ester group (around 1740 cm⁻¹), C-O stretches, and the C-Br stretch (typically in the 500-600 cm⁻¹ region). Comparing the theoretical spectrum with an experimental one can help confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. dergipark.org.tr These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental data to assign peaks and confirm the connectivity and stereochemistry of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to absorption in the UV-Vis range. dntb.gov.ua For a saturated molecule like this compound, significant absorptions are expected only in the far UV region.

Table 3: Predicted Spectroscopic Data for this compound
Spectroscopy TypePredicted Peak/RegionAssignment
IR~1745 cm⁻¹C=O stretch (ester)
IR~1240 cm⁻¹C-O stretch (ester)
IR~550 cm⁻¹C-Br stretch
¹³C NMR~170 ppmCarbonyl carbon
¹³C NMR~70-80 ppmC-O (acetate)
¹³C NMR~50-60 ppmC-Br

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity and conformational equilibrium of a molecule can be significantly influenced by its solvent environment. easychair.org Molecular dynamics (MD) simulations are a powerful tool for studying these solvent effects by simulating the motion of the solute and a large number of solvent molecules over time. chemrxiv.org

In an MD simulation, the forces on each atom are calculated using a force field (for classical MD) or quantum mechanics (for ab initio MD), and Newton's equations of motion are integrated to track the trajectory of each atom. This allows for the exploration of how solvent molecules arrange themselves around this compound (the solvation shell) and how this arrangement affects its properties.

MD simulations can be used to:

Analyze Conformational Preferences in Solution: By running simulations in different solvents (e.g., polar protic like water, polar aprotic like DMSO, or nonpolar like hexane), one can determine if the solvent stabilizes certain conformers over others. For instance, a polar solvent might favor a conformer with a larger dipole moment.

Model Reaction Dynamics in Solvent: MD simulations can be combined with quantum mechanics (QM/MM methods) to model a reaction in a solvent box. easychair.org This approach treats the reacting species with high-level QM while the solvent is treated with a more computationally efficient MM force field. This allows for the calculation of the potential of mean force (PMF), which is the free energy profile of the reaction in solution, providing a more realistic activation energy than gas-phase calculations. chemrxiv.org For a nucleophilic substitution on this compound, MD simulations can reveal how solvent molecules stabilize the charged transition state, thereby accelerating the reaction. easychair.org

Historical Context and Future Research Directions

Pioneering Studies in Stereochemistry and Reaction Mechanisms involving 3-Bromo-2-butanol (e.g., Winstein and Lucas experiments)

The understanding of the stereochemistry of reactions involving 3-bromo-2-butanol was significantly advanced by the seminal work of Saul Winstein and Howard J. Lucas in 1939. researchgate.netrsc.orgresearchgate.net Their experiments provided crucial evidence for the concept of neighboring group participation, a fundamental principle in organic chemistry. researchgate.netrsc.orgusm.my

Winstein and Lucas studied the reaction of the stereoisomers of 3-bromo-2-butanol with concentrated hydrobromic acid (HBr). researchgate.netrsc.orgchemrxiv.org They observed that different stereoisomers of the starting material yielded products with distinct stereochemistry. Specifically, the reaction of one diastereomer of 3-bromo-2-butanol resulted in the formation of meso-2,3-dibromobutane, while the other diastereomer produced a racemic mixture of (±)-2,3-dibromobutane. researchgate.netrsc.orgresearchgate.netresearchgate.net

This stereospecific outcome was explained by the formation of a cyclic bromonium ion intermediate. usm.mytudelft.nlcore.ac.uk The neighboring bromine atom on the adjacent carbon participates in the departure of the hydroxyl group (after protonation), forming a three-membered ring. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion ring, leading to a specific stereochemical outcome. The stereochemistry of the final product is thus dictated by the stereochemistry of the starting alcohol and the nature of the ring-opening step. usm.mycore.ac.uk These classic experiments were instrumental in establishing the role of neighboring groups in influencing the rate and stereochemical course of chemical reactions. researchgate.netrsc.orgusm.my

Stereochemical outcome of the reaction of 3-bromo-2-butanol with HBr as demonstrated by Winstein and Lucas.
Starting Diastereomer of 3-Bromo-2-butanolProductKey Mechanistic Feature
Erythro (or one specific diastereomer)meso-2,3-dibromobutaneFormation of a trans-bromonium ion followed by anti-attack of bromide.
Threo (or the other diastereomer)(±)-2,3-dibromobutaneFormation of a cis-bromonium ion followed by anti-attack of bromide.

Current Research Trends and Unexplored Areas

Current research involving 3-bromo-2-butanol acetate (B1210297) and its parent alcohol is predominantly focused on the preparation of enantiomerically pure stereoisomers. These chiral building blocks are valuable synthons for the synthesis of complex organic molecules. A significant trend is the use of enzymatic kinetic resolution (EKR) to separate the stereoisomers of 3-bromo-2-butanol and its acetate. researchgate.net

The application of these resolved stereoisomers in the synthesis of pharmaceuticals and other biologically active compounds is a primary driver of current research. For instance, enantiomerically pure halohydrins are valuable intermediates in the synthesis of chiral epoxides and amino alcohols.

Unexplored areas in the chemistry of 3-bromo-2-butanol acetate include the development of novel applications for its four distinct stereoisomers. While their role as chiral synthons is recognized, their potential utility in areas such as materials science, as chiral dopants, or in the development of stereospecific probes for biological systems remains largely untapped. Further investigation into the reactivity of the individual stereoisomers with a broader range of reagents could also unveil novel and useful chemical transformations.

Potential for Novel Synthetic Methodologies in this compound Chemistry

The synthesis of stereochemically pure this compound is a key area for the development of novel methodologies. While classical resolution methods exist, modern approaches are focusing on more efficient and environmentally benign strategies. Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, are particularly promising.

For example, the synthesis can begin with readily available starting materials like dl- or meso-2,3-butanediol, which are then converted to the diastereomeric bromoacetates. researchgate.net These racemic diastereomers can then be resolved using enzymatic methods. There is potential for the development of novel catalytic systems that can directly achieve asymmetric synthesis of specific stereoisomers of this compound, thereby avoiding the need for resolution steps. This could involve the use of chiral catalysts for the bromination of a suitable precursor or for the asymmetric acetylation of 3-bromo-2-butanol.

Furthermore, the application of continuous flow technologies and membrane reactors for the synthesis and purification of this compound could offer advantages in terms of efficiency, scalability, and safety.

Advances in Catalysis and Biocatalysis for its Preparation and Transformations

Significant advances in the preparation of stereoisomerically pure 3-bromo-2-butanol and its acetate have been achieved through the use of biocatalysis. Lipases are the most commonly employed enzymes for the kinetic resolution of these compounds. researchgate.net The resolution can be achieved through two main strategies: the enantioselective hydrolysis of racemic this compound or the enantioselective esterification (or transesterification) of racemic 3-bromo-2-butanol. researchgate.net

Commonly used lipases in the kinetic resolution of 3-bromo-2-butanol and its acetate.
Lipase (B570770) SourceCommon AbbreviationApplication
Candida antarctica lipase BCALB (often immobilized, e.g., Novozym 435)Esterification and hydrolysis reactions.
Pseudomonas cepacia lipasePCLHydrolysis of bromoacetates.
Pseudomonas fluorescens lipasePFLHydrolysis of bromoacetates.

Research in this area focuses on optimizing the reaction conditions to achieve high enantiomeric excess (ee) and yields. researchgate.net This includes screening different lipases, selecting appropriate acyl donors for transesterification (e.g., vinyl acetate), and optimizing the solvent system. For preparative scale, these lipase-catalyzed resolutions have successfully yielded the four stereoisomers of 3-bromo-2-butanol or their acetates with greater than 95% ee. researchgate.net

A more advanced strategy is dynamic kinetic resolution (DKR), which has the potential to convert a racemate completely into a single enantiomer, thus overcoming the 50% yield limitation of conventional kinetic resolution. This involves combining the enzymatic resolution with a catalyst that can racemize the slower-reacting enantiomer in situ. The development of efficient DKR processes for 3-bromo-2-butanol and its acetate is a promising area for future research.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-butanol acetate in laboratory settings?

  • Methodological Answer : The synthesis typically involves bromination of 2-butanol followed by acetylation. For bromination, a nucleophilic substitution reaction using HBr or PBr₃ under controlled temperatures (e.g., 0–25°C) is recommended. Acetylation can be achieved via esterification with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to neutralize HBr byproducts. Reaction progress should be monitored via TLC or GC-MS to ensure completion .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm stereochemistry and functional groups. For example, the acetate methyl group appears as a singlet at ~2.1 ppm in ¹H NMR, while bromine-induced deshielding affects adjacent protons . Gas Chromatography (GC) : Quantify purity using a polar column (e.g., DB-WAX) and flame ionization detection, comparing retention times with standards . High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection at 210 nm for trace impurity analysis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as brominated compounds can cause irritation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies can optimize the stereochemical outcome during the synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts like Jacobsen’s Mn(III)-salen complexes to control bromination stereochemistry .
  • Temperature Control : Lower reaction temperatures (e.g., -78°C) reduce racemization during acetylation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing stereoselectivity .

Q. How do researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare data across multiple analytical techniques (e.g., DSC for melting points vs. capillary tube methods) .
  • Sample Recrystallization : Purify the compound using solvent pairs (e.g., ethyl acetate/hexane) to eliminate impurities affecting physical properties .
  • Literature Benchmarking : Cross-reference with high-purity commercial standards (e.g., Kanto Reagents) to identify discrepancies caused by synthesis artifacts .

Q. What analytical methods are recommended for detecting trace impurities in this compound, and how can their impact on experimental outcomes be mitigated?

  • Methodological Answer :
  • GC-MS with Headspace Sampling : Detect volatile impurities (e.g., unreacted bromoalkanes) using selective ion monitoring (SIM) .
  • HPLC-MS/MS : Identify non-volatile byproducts (e.g., diastereomers) with electrospray ionization in negative mode .
  • Mitigation : Employ fractional distillation or preparative HPLC to isolate high-purity fractions for sensitive applications (e.g., catalysis studies) .

Q. How does the steric and electronic environment of the bromine atom influence the reactivity of this compound in substitution reactions?

  • Methodological Answer :
  • Steric Effects : Bulkier substituents near the bromine (e.g., methyl groups) reduce SN2 reactivity, favoring elimination. Use kinetic studies with varying nucleophiles (e.g., KI vs. NaN₃) to quantify steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., acetate) polarize the C-Br bond, accelerating SN1 mechanisms. Monitor solvolysis rates in polar protic solvents (e.g., ethanol/water mixtures) via conductivity measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.